molecular formula C18H20N2O6 B11524450 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one

2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one

Cat. No.: B11524450
M. Wt: 360.4 g/mol
InChI Key: PIJGFCFEMLFZKI-UHFFFAOYSA-N
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Description

2-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a chromenone core, which is a fused ring system containing both benzene and pyran rings. The presence of functional groups such as amino, hydroxy, methoxy, and nitro groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with a β-ketoester in the presence of a strong acid catalyst.

    Introduction of Functional Groups: The amino, hydroxy, methoxy, and nitro groups are introduced through various substitution reactions. For example, nitration can be achieved using concentrated nitric acid, while amino groups can be introduced via reductive amination.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways and cellular responses.

    Antimicrobial Activity: The compound may disrupt bacterial cell membranes or interfere with essential bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-4H-CHROMENE-3-CARBONITRILE: Similar structure but with different functional groups, leading to distinct chemical and biological properties.

    2-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-4H-CHROMENE-3-NITRILE: Another structurally related compound with variations in functional groups.

Uniqueness

2-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-7,7-DIMETHYL-3-NITRO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-5-ONE is unique due to its specific combination of functional groups and the chromenone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-3-nitro-6,8-dihydro-4H-chromen-5-one

InChI

InChI=1S/C18H20N2O6/c1-18(2)7-11(22)15-13(8-18)26-17(19)16(20(23)24)14(15)9-4-5-10(21)12(6-9)25-3/h4-6,14,21H,7-8,19H2,1-3H3

InChI Key

PIJGFCFEMLFZKI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)[N+](=O)[O-])C3=CC(=C(C=C3)O)OC)C(=O)C1)C

Origin of Product

United States

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